4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with the molecular formula C5H7N3O2 It is known for its unique structure, which includes a pyrazolone ring substituted with a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4,5-dihydro-1H-pyrazol-5-one with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4,5-dihydro-1H-pyrazol-5-one
Reagent: Methoxyamine
Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 25-50°C, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazolones.
Scientific Research Applications
4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-pyrazol-5-one: The parent compound without the methoxyimino group.
4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one: Similar structure with a hydroxyimino group instead of methoxyimino.
4-[(ethoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one: Similar structure with an ethoxyimino group.
Uniqueness
The presence of the methoxyimino group in 4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-(methoxyiminomethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-7-3-4-2-6-8-5(4)9/h2-4H,1H3,(H,8,9) |
InChI Key |
JILSJCGSBGHKRN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1C=NNC1=O |
Origin of Product |
United States |
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